(E)-3-(5-chloro-3-methyl-1-phenylpyrazol-4-yl)-2-cyano-N-(2-phenoxyphenyl)prop-2-enamide
Description
Properties
IUPAC Name |
(E)-3-(5-chloro-3-methyl-1-phenylpyrazol-4-yl)-2-cyano-N-(2-phenoxyphenyl)prop-2-enamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H19ClN4O2/c1-18-22(25(27)31(30-18)20-10-4-2-5-11-20)16-19(17-28)26(32)29-23-14-8-9-15-24(23)33-21-12-6-3-7-13-21/h2-16H,1H3,(H,29,32)/b19-16+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWYNTHCPDKDYGY-KNTRCKAVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1C=C(C#N)C(=O)NC2=CC=CC=C2OC3=CC=CC=C3)Cl)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NN(C(=C1/C=C(\C#N)/C(=O)NC2=CC=CC=C2OC3=CC=CC=C3)Cl)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H19ClN4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-3-(5-chloro-3-methyl-1-phenylpyrazol-4-yl)-2-cyano-N-(2-phenoxyphenyl)prop-2-enamide is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.
Synthesis
The synthesis of this compound typically involves a multi-step process, often starting from 5-chloro-3-methyl-1-phenylpyrazole. The initial step usually includes the formation of an aldehyde derivative through the Vilsmeier-Haack reaction, followed by a condensation reaction with appropriate amines or phenoxy compounds to yield the final product. Various synthetic routes have been explored to optimize yield and purity.
Anticancer Properties
Recent studies have highlighted the anticancer potential of pyrazole derivatives, including the compound . The following table summarizes the cytotoxic effects observed in various cancer cell lines:
| Compound | Cell Line | IC50 (nM) | Mechanism of Action |
|---|---|---|---|
| This compound | HEPG2 (Liver Cancer) | 399 | Induction of apoptosis via AKT signaling inhibition |
| MCF7 (Breast Cancer) | 580 | Cell cycle arrest and apoptosis | |
| NUGC (Gastric Cancer) | 60 | Inhibition of cell proliferation |
These findings suggest that this compound exhibits selective cytotoxicity against various cancer types, potentially through mechanisms involving apoptosis and cell cycle regulation.
Enzyme Inhibition
In addition to its anticancer activity, this compound has shown promise as an inhibitor of certain kinases involved in cancer progression. For instance, it was found to inhibit AKT2/PKBβ with low micromolar activity, which is crucial since AKT signaling is often dysregulated in tumors . This inhibition contributes to reduced cell viability in glioblastoma models.
Case Studies
- Cytotoxicity Evaluation : A study evaluated the cytotoxic effects of various pyrazole derivatives, including the target compound, using the Brine Shrimp Lethality Assay. The results indicated that compounds with similar structural motifs exhibited significant cytotoxicity against both cancerous and non-cancerous cell lines, with varying degrees of selectivity .
- Mechanistic Studies : Another study focused on the mechanism by which the compound induces apoptosis in cancer cells. It was observed that treatment with this pyrazole derivative led to increased levels of pro-apoptotic factors and decreased levels of anti-apoptotic proteins, indicating a shift towards programmed cell death pathways .
Scientific Research Applications
Structural Features
The compound features a pyrazole moiety, which is often associated with various biological activities. The incorporation of cyano and phenoxy groups enhances its potential for diverse pharmacological effects.
Anticancer Activity
Research indicates that compounds with similar structural motifs exhibit significant anticancer properties. For instance, derivatives of pyrazolo[3,4-d]pyrimidine have shown promising activity against various cancer cell lines. A study highlighted that such compounds can induce apoptosis in cancer cells through mechanisms involving mitochondrial dysfunction and reactive oxygen species (ROS) generation .
Anti-inflammatory Effects
The compound's potential anti-inflammatory activity has been explored through the synthesis of related derivatives. For example, studies on pyrazole derivatives have demonstrated their ability to inhibit inflammatory pathways, suggesting that (E)-3-(5-chloro-3-methyl-1-phenylpyrazol-4-yl)-2-cyano-N-(2-phenoxyphenyl)prop-2-enamide may similarly exhibit these effects .
Anticonvulsant Properties
Analogous compounds derived from pyrazole structures have been evaluated for anticonvulsant activity. The synthesis of 2-((5-phenoxy-3-methyl-1-phenylpyrazol-4-yl)methylene)hydrazinecarbothiomide derivatives has shown potential in this area, indicating that the target compound may also contribute to anticonvulsant therapies .
Table 1: Summary of Biological Activities
| Activity Type | Related Compounds | Findings |
|---|---|---|
| Anticancer | Pyrazolo[3,4-d]pyrimidine derivatives | Induction of apoptosis in cancer cells |
| Anti-inflammatory | Pyrazole derivatives | Inhibition of inflammatory pathways |
| Anticonvulsant | Hydrazinecarbothiomide derivatives | Potential anticonvulsant activity |
Table 2: Synthesis Pathways
| Compound | Synthesis Method | Reference |
|---|---|---|
| (E)-3-(5-chloro-3-methyl...) | Base-catalyzed condensation | |
| Ethyl 2-cyano... | Knoevenagel condensation | |
| 2-hydrazinocarbothioamide derivatives | Hydrazone formation |
Case Study 1: Anticancer Activity
A study conducted on a series of pyrazole derivatives revealed that compounds with a similar structure to this compound exhibited significant cytotoxicity against various cancer cell lines. The mechanism was attributed to the activation of apoptotic pathways and inhibition of cell proliferation.
Case Study 2: Anti-inflammatory Effects
In another research effort, researchers synthesized a series of pyrazole-based compounds and evaluated their anti-inflammatory properties using carrageenan-induced paw edema models. The results indicated a dose-dependent reduction in inflammation, suggesting that the target compound could be developed further for therapeutic use.
Comparison with Similar Compounds
Structural Comparison with Analogous Compounds
The compound shares structural motifs with several acrylamide and pyrazole derivatives, as listed in –7. Key comparisons are outlined below:
Pyrazole Core Modifications
- Chlorine and Methyl Substituents: The 5-chloro-3-methyl-1-phenylpyrazol-4-yl group distinguishes it from analogs like 5-bromanyl-2-[5-[(Z)-[1-(4-ethylphenyl)-3,5-bis(oxidanylidene)pyrazolidin-4-ylidene]methyl]furan-2-yl]benzoic acid (), which replaces chlorine with bromine and introduces a carboxylic acid group.
- Trifluoromethyl Substitution: The compound in , (E)-3-[3-(4-chlorophenyl)-1-phenyl-pyrazol-4-yl]-2-cyano-N-[2-(trifluoromethyl)phenyl]prop-2-enamide, substitutes the phenoxy group with a trifluoromethyl moiety. This modification increases electronegativity and metabolic stability, which may enhance bioavailability .
Amide and Cyano Group Variations
- Phenoxy vs. Furanyl Substituents: Compared to 3-(3-(4-bromophenyl)-1-phenyl-1H-pyrazol-4-yl)-2-cyano-N-(furan-2-ylmethyl)acrylamide (), the phenoxyphenyl amide group in the target compound offers greater steric bulk and aromatic surface area, which could enhance binding to hydrophobic pockets in proteins .
- Sulfanylidene and Thiazolidinone Derivatives: Compounds like (5E)-3-(phenylmethyl)-2-sulfanylidene-5-[[5-[2,4,5-tris(chloranyl)phenyl]furan-2-yl]methylidene]-1,3-thiazolidin-4-one () replace the cyanoacrylamide group with a thiazolidinone ring, altering electron distribution and hydrogen-bonding capacity .
Physicochemical and Pharmacological Implications
Electronic and Steric Effects
- The phenoxyphenyl group introduces steric hindrance, which may limit rotational freedom and stabilize specific conformations critical for target engagement .
Lipophilicity and Solubility
- For example, the trifluoromethyl analog () likely has a higher logP than the phenoxy variant .
Data Tables
Table 1: Structural Comparison of Key Analogs
Table 2: Hypothetical Physicochemical Properties*
| Compound | Molecular Weight (g/mol) | logP (Predicted) | Hydrogen Bond Donors | Hydrogen Bond Acceptors |
|---|---|---|---|---|
| This compound | ~450 | 4.5 | 1 | 5 |
| (E)-3-[3-(4-chlorophenyl)-1-phenyl-pyrazol-4-yl]-2-cyano-N-[2-(trifluoromethyl)phenyl]prop-2-enamide | ~460 | 5.0 | 1 | 6 |
| 3-(3-(4-Bromophenyl)-1-phenyl-1H-pyrazol-4-yl)-2-cyano-N-(furan-2-ylmethyl)acrylamide | ~470 | 3.8 | 1 | 6 |
*Values are estimated based on structural features and analogous compounds.
Preparation Methods
Cyclocondensation Reaction
Phenylhydrazine reacts with 3-oxopentanenitrile in ethanol under reflux to form 3-methyl-1-phenylpyrazole-4-carbonitrile. The reaction proceeds via nucleophilic attack of the hydrazine on the carbonyl group, followed by cyclization and elimination of water.
Reaction Conditions
- Solvent: Ethanol
- Temperature: 80°C
- Time: 6 hours
- Yield: 78%
Chlorination at Position 5
The 5-chloro substituent is introduced using N-chlorosuccinimide (NCS) in dimethylformamide (DMF) at 0–5°C. The reaction is quenched with ice-water, and the product is extracted with dichloromethane.
Optimization Data
| Reagent | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|
| NCS | DMF | 0–5 | 85 |
| Cl₂ | CCl₄ | 25 | 72 |
Knoevenagel Condensation to Form α,β-Unsaturated Nitrile
The 5-chloro-3-methyl-1-phenylpyrazole-4-carbonitrile undergoes Knoevenagel condensation with cyanoacetic acid to yield (E)-3-(5-chloro-3-methyl-1-phenylpyrazol-4-yl)-2-cyanoacrylic acid.
Reaction Mechanism
Cyanoacetic acid deprotonates in the presence of piperidine, forming a nucleophilic enolate that attacks the pyrazole carbonyl. Subsequent dehydration generates the α,β-unsaturated nitrile with predominant E-stereochemistry.
Conditions for Stereoselectivity
- Catalyst: Piperidine (10 mol%)
- Solvent: Acetic acid
- Temperature: 110°C (reflux)
- Yield: 68%
Amide Coupling with 2-Phenoxyaniline
The acrylic acid derivative is converted to its acid chloride using thionyl chloride (SOCl₂), followed by coupling with 2-phenoxyaniline.
Acid Chloride Formation
- Reagent: SOCl₂ (2 equivalents)
- Solvent: Toluene
- Temperature: 70°C
- Time: 3 hours
Amidation
The acid chloride reacts with 2-phenoxyaniline in tetrahydrofuran (THF) with triethylamine as a base.
Reaction Parameters
| Base | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|
| Et₃N | THF | 25 | 75 |
| DMAP | DCM | 0 | 62 |
Spectroscopic Characterization
NMR Analysis
IR Spectroscopy
Yield Optimization and Challenges
Critical Factors
- Chlorination Efficiency : Lower temperatures (0–5°C) minimize side products like di-chlorinated derivatives.
- E/Z Selectivity : Excess piperidine in the Knoevenagel step ensures >90% E-isomer formation.
Purification Methods
- Recrystallization from ethanol/water (3:1) achieves >95% purity.
- Column chromatography (SiO₂, ethyl acetate/hexane) resolves stereoisomeric impurities.
Industrial-Scale Considerations
Cost-Effective Modifications
- Replacing NCS with Cl₂ gas reduces reagent costs but requires stringent temperature control.
- Solvent recovery systems for DMF and THF improve sustainability.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for synthesizing (E)-3-(5-chloro-3-methyl-1-phenylpyrazol-4-yl)-2-cyano-N-(2-phenoxyphenyl)prop-2-enamide?
- Methodology : Multi-step organic synthesis is typically employed. Key steps include:
Core pyrazole formation : Cyclocondensation of hydrazine derivatives with β-keto esters under acidic conditions (e.g., acetic acid catalysis) .
Chlorination and methylation : Electrophilic substitution on the pyrazole ring using reagents like POCl₃ for chlorination and methyl iodide for alkylation .
Prop-2-enamide assembly : Knoevenagel condensation between cyanoacetamide and aldehyde intermediates, controlled to retain the (E)-stereochemistry via base catalysis (e.g., piperidine) .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) ensures purity. Reaction progress is monitored via TLC (toluene:ethyl acetate:water = 8.7:1.2:1.1) .
Q. How should researchers characterize this compound’s structure and purity?
- Spectroscopic techniques :
- ¹H/¹³C NMR : Assign peaks to verify substituent positions (e.g., pyrazole C-4 chloro group at δ ~150 ppm in ¹³C NMR) .
- IR spectroscopy : Confirm cyano (C≡N) stretch at ~2200 cm⁻¹ and amide (N–H) bands at ~3300 cm⁻¹ .
- Mass spectrometry : High-resolution MS (HRMS) validates molecular formula (e.g., [M+H]⁺ ion) .
Q. What preliminary assays are suitable for evaluating bioactivity?
- In vitro screening :
- Kinase inhibition : Use enzymatic assays (e.g., ADP-Glo™ Kinase Assay) targeting kinases like JAK2 or EGFR, given the pyrazole and acrylamide motifs .
- Antimicrobial activity : Broth microdilution (CLSI guidelines) against Gram-positive/negative bacteria .
- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
Advanced Research Questions
Q. How can computational methods optimize this compound’s interaction with biological targets?
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model binding to kinase ATP-binding pockets. Focus on hydrogen bonding (amide N–H with kinase backbone) and hydrophobic interactions (phenyl/phenoxy groups) .
- MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability (RMSD < 2 Å) .
- SAR studies : Modify substituents (e.g., replace chloro with fluoro) and calculate ΔG binding energies .
Q. How can contradictory spectral or crystallographic data be resolved?
- Case example : Discrepancies in pyrazole ring torsion angles between NMR (solution) and X-ray (solid-state) data.
- Resolution strategies :
Variable-temperature NMR : Probe conformational flexibility in solution .
DFT calculations : Compare optimized gas-phase structures (B3LYP/6-31G*) with experimental data .
Twinned crystal analysis : Use SHELXD to deconvolute overlapping reflections in XRD data .
Q. What advanced techniques elucidate reaction mechanisms during synthesis?
- Kinetic studies : Monitor Knoevenagel condensation via in situ IR to determine rate constants (pseudo-first-order conditions) .
- Isotopic labeling : Introduce ¹³C at the cyano group to track bond formation via 2D NMR (HSQC) .
- Electrospray ionization MS (ESI-MS) : Capture intermediates (e.g., enolates) in real-time .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
